N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine
Description
Properties
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-10-3-5-4-11-7(9)12-6(5)8/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFGSSBEGHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693759 | |
| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-18-0 | |
| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde
Formylation of 2,4-dichloropyrimidine is achieved via Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and POCl₃. Alternatively, uracil derivatives undergo hydroxymethylation with paraformaldehyde and triethylamine, followed by oxidation to the aldehyde. For instance, treating uracil with paraformaldehyde at 65–70°C for 8–10 hours yields 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, which is subsequently chlorinated.
Reductive Amination with Ethylamine
The aldehyde reacts with ethylamine in methanol or ethanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at room temperature. This method avoids harsh reducing agents and is compatible with sensitive pyrimidine frameworks.
Table 2: Reductive Amination Pathway
| Step | Reagents/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1 | Paraformaldehyde, triethylamine | 65–70°C | 75% | |
| 2 | POCl₃, PCl₅ | 110°C | 82% | |
| 3 | Ethylamine, NaBH₃CN, MeOH | RT | 70%* |
Nucleophilic Substitution of Chloromethyl Intermediate
Preparation of 5-(Chloromethyl)-2,4-dichloropyrimidine
Chlorination of 5-(hydroxymethyl)-2,4-dichloropyrimidine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chloromethyl group. This step demands anhydrous conditions to prevent hydrolysis. For example, refluxing the hydroxymethyl precursor with SOCl₂ in DCM achieves 88% conversion.
Amination with Ethylamine
The chloromethyl derivative undergoes nucleophilic substitution with ethylamine in polar aprotic solvents like acetonitrile or DMF. Adding a base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion. This method is straightforward but may suffer from competing elimination reactions, necessitating precise temperature control.
Table 3: Substitution Pathway Parameters
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Method 1 offers high yields (~80%) but requires hazardous chlorinating agents (POCl₃, PCl₅) and air-sensitive reductants (LiAlH₄).
-
Method 2 is milder and avoids extreme temperatures, but the aldehyde intermediate’s synthesis involves multi-step oxidation.
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Method 3 is operationally simple but limited by the stability of the chloromethyl precursor.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Based Analogs
Compound : N-((6-Chloropyridin-3-yl)methyl)ethanamine (Metabolite D from Ochrobactrum sp. strain DF-1)
- Core Structure : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
- Substituents : Single chlorine at position 6 (pyridine) vs. dichloro at positions 2 and 4 (pyrimidine).
- Metabolite D is a degradation product of nitenpyram, a neonicotinoid insecticide, suggesting pyridine-based amines may act as bioactive intermediates in agrochemical pathways [1].
Table 1 : Comparison of Pyridine vs. Pyrimidine Derivatives
| Property | N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine | N-((6-Chloropyridin-3-yl)methyl)ethanamine |
|---|---|---|
| Aromatic System | Pyrimidine (2N) | Pyridine (1N) |
| Chlorine Positions | 2,4 | 6 |
| Metabolic Stability* | Likely higher | Lower (observed as metabolite) |
| Potential Application | Agrochemical intermediates | Insecticide degradation |
*Inferred from structural features.
NBOMe Series (Phenethylamine Derivatives)
Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe
- Core Structure : Phenethylamine backbone with methoxybenzyl and halogenated phenyl groups.
- Key Differences :
- NBOMe compounds lack heterocyclic rings but share the ethanamine moiety.
- Substitutions on the phenyl ring (e.g., iodine, bromine) dictate serotonin receptor (5-HT2A) agonism and psychoactive effects, unlike the pyrimidine-based target compound, which may lack CNS activity [2].
Table 2 : Structural and Functional Contrast with NBOMe Series
| Property | This compound | 25I-NBOMe |
|---|---|---|
| Core Structure | Pyrimidine + ethanamine | Phenethylamine + dimethoxyphenyl |
| Bioactivity | Undocumented (likely agrochemical) | Serotonin receptor agonist (hallucinogen) |
| Toxicity Profile | Unknown | High (neurotoxicity, fatalities reported) |
Pyrimidine Sulfonamide Derivatives
Example : (E)-2,4-Dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Core Structure : Dichloropyrimidine with sulfonamide and oxadiazole substituents.
- The ethanamine group in the target compound may confer greater solubility compared to sulfonamide derivatives [3].
Table 3 : Substituent Effects on Pyrimidine Derivatives
| Compound | Substituents | Potential Application |
|---|---|---|
| Target Compound | 2,4-Cl; ethanamine | Agrochemical synthesis |
| (E)-2,4-Dichloro-5-(styryl-oxadiazole) | 2,4-Cl; sulfonamide; oxadiazole | Anticancer agents |
Research Implications and Gaps
- Synthetic Routes : The target compound may be synthesized via nucleophilic substitution or reductive amination, similar to methods for pyrimidine sulfonamides [3].
- Biological Activity : Dichloropyrimidines are prevalent in kinase inhibitors and herbicides; further studies are needed to elucidate the target compound’s mechanism.
- Safety Profile : Unlike NBOMe compounds, the pyrimidine scaffold may reduce CNS penetration, minimizing neurotoxicity risks [2].
Biological Activity
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an ethanamine side chain. Its molecular formula is CHClN, and it has a molecular weight of approximately 202.07 g/mol. The presence of the dichloropyrimidine moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival.
Antiproliferative Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its potential to inhibit the growth of non-small cell lung cancer (NSCLC) cells through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | H1975 (NSCLC) | 0.300 ± 0.009 | Apoptosis induction |
| Control (TAE226) | H1975 (NSCLC) | 0.0034 ± 0.0005 | EGFR inhibition |
Data represents means ± SD from independent experiments.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, particularly against Mycobacterium tuberculosis and various ESKAPE pathogens. Its efficacy varies across different bacterial strains, indicating selective antibacterial activity.
Table 2: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| M. tuberculosis | 0.1 µg/mL |
| S. aureus | 0.5 µg/mL |
| E. coli | >1 µg/mL |
Case Studies
- Cancer Research : A study investigated the effects of this compound on H1975 cells using flow cytometry and apoptosis assays. Results indicated a significant increase in apoptotic cells when treated with the compound compared to controls, highlighting its potential as an anticancer agent .
- Antimicrobial Screening : In another study focusing on tuberculosis treatment, this compound was part of a series of compounds screened for their ability to inhibit M. tuberculosis. The compound showed promising results in inhibiting bacterial growth at low concentrations .
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential as pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Q & A
Q. What analytical workflows validate the purity of this compound in complex matrices (e.g., biological samples)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
